3-Bromo-5-methylphenol
Overview
Description
3-Bromo-5-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of methylphenol (cresol) and is known for its distinct chemical properties and applications. This compound is often used in various chemical reactions and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-methylphenol can be synthesized through the bromination of 5-methylphenol (m-cresol). The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process ensures high yield and purity of the product, which is essential for its subsequent applications in various industries.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dehalogenated products or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activities. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Methylphenol (m-cresol): A precursor in the synthesis of 3-Bromo-5-methylphenol.
4-Bromo-3-methylphenol: Another brominated derivative with different substitution patterns.
2-Bromo-5-methylphenol: A positional isomer with bromine at a different location on the aromatic ring.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its position-specific bromine atom makes it suitable for targeted chemical reactions and applications that other isomers may not efficiently perform.
Properties
IUPAC Name |
3-bromo-5-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUYBYTUBWJBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505632 | |
Record name | 3-Bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74204-00-5 | |
Record name | 3-Bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the one-pot synthesis of 3-bromo-5-methylphenol described in the research significant?
A1: The research presents a one-pot C-H activation/borylation/oxidation sequence for synthesizing this compound from 3-bromotoluene [, ]. This method is deemed "practical" due to its operational simplicity – no isolation of intermediates is required – and efficiency, achieving high yields on a multigram scale within a single day. This streamlined process offers significant advantages for large-scale production and research applications compared to potentially more complex and time-consuming traditional methods.
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